(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(2-(tert-butoxy)-2-oxoethyl)-6-chloro-1H-indol-3-yl)propanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(2-(tert-butoxy)-2-oxoethyl)-6-chloro-1H-indol-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an indole moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(2-(tert-butoxy)-2-oxoethyl)-6-chloro-1H-indol-3-yl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Indole Functionalization: The indole ring is functionalized with a chloro substituent and a tert-butoxy group.
Coupling Reactions: The protected amino acid is coupled with the functionalized indole derivative under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: The chloro substituent on the indole ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Nucleophiles: Amines, thiols
Major Products
The major products depend on the specific reactions but can include various substituted indole derivatives and modified amino acids.
Scientific Research Applications
Chemistry
Peptide Synthesis: The Fmoc group is commonly used in solid-phase peptide synthesis.
Catalysis: The compound can serve as a ligand in catalytic reactions.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins.
Drug Development:
Medicine
Therapeutics: Investigated for potential therapeutic properties.
Diagnostics: Used in the development of diagnostic tools.
Industry
Material Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amine functionality during synthesis, while the indole moiety can interact with biological targets through π-π stacking and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Similar in structure but with different side chains.
Indole Derivatives: Compounds with various substituents on the indole ring.
Uniqueness
This compound’s uniqueness lies in its combination of the Fmoc protecting group, the indole moiety, and the specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H31ClN2O6 |
---|---|
Molecular Weight |
575.0 g/mol |
IUPAC Name |
(2R)-3-[6-chloro-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C32H31ClN2O6/c1-32(2,3)41-29(36)17-35-16-19(21-13-12-20(33)15-28(21)35)14-27(30(37)38)34-31(39)40-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-13,15-16,26-27H,14,17-18H2,1-3H3,(H,34,39)(H,37,38)/t27-/m1/s1 |
InChI Key |
DVSPNYDBPOUXCU-HHHXNRCGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C=C(C2=C1C=C(C=C2)Cl)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C2=C1C=C(C=C2)Cl)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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